Product packaging for 2-Furyl[6-(2-furyl)-3-pyridinyl]methanone(Cat. No.:CAS No. 428441-90-1)

2-Furyl[6-(2-furyl)-3-pyridinyl]methanone

Cat. No.: B2591229
CAS No.: 428441-90-1
M. Wt: 239.23
InChI Key: XATRTIHTRTWQDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Organic and Heterocyclic Chemistry Research

Heterocyclic chemistry, a cornerstone of organic chemistry, focuses on cyclic compounds containing atoms of at least two different elements in their rings. Among these, nitrogen- and oxygen-containing heterocycles are of paramount importance due to their widespread presence in natural products and synthetic compounds with diverse applications. 2-Furyl[6-(2-furyl)-3-pyridinyl]methanone is a prime example of a molecule that brings together two of the most significant five- and six-membered heterocyclic systems: furan (B31954) and pyridine (B92270). The study of such hybrid molecules is a dynamic area of research, as it allows for the exploration of novel chemical properties and the potential for new applications by combining the distinct characteristics of different heterocyclic rings.

The arrangement of the two furan rings and a central pyridine core, linked by a ketone functional group, in this compound suggests a molecule with a rich electronic landscape and diverse potential for chemical transformations. Research in this area often focuses on the synthesis of novel derivatives and the investigation of their physical, chemical, and biological properties.

Importance of Pyridine and Furan Moieties in Chemical Science

The significance of pyridine and furan in chemical science cannot be overstated. These heterocycles are fundamental building blocks in a vast array of chemical compounds.

Pyridine , a six-membered aromatic ring containing one nitrogen atom, is a versatile scaffold in medicinal chemistry. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor, which is a crucial interaction in biological systems. nih.gov This property, along with its ability to enhance the solubility and bioavailability of molecules, has led to its incorporation into numerous pharmaceuticals. Pyridine derivatives exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. nih.govresearchgate.net Furthermore, the pyridine ring is a key component in many coenzymes, such as NAD and NADP, which are vital for metabolic processes.

Furan , a five-membered aromatic ring with one oxygen atom, is another privileged scaffold in medicinal chemistry. thegoodscentscompany.comthegoodscentscompany.com The furan nucleus is a component of many natural products and has been incorporated into a variety of synthetic drugs. thegoodscentscompany.com Its derivatives are known to possess a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. thegoodscentscompany.comund.eduresearchgate.net The oxygen atom in the furan ring can participate in hydrogen bonding, influencing the pharmacokinetic properties of molecules. thegoodscentscompany.com Furan-containing compounds are also valuable intermediates in organic synthesis, allowing for the construction of more complex molecular architectures. researchgate.net

The combination of these two important moieties in a single molecule, as seen in this compound, offers a unique opportunity to explore synergistic effects and novel chemical properties.

Overview of Research Directions for this compound

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the structural motifs present in the molecule suggest several promising research directions. These potential avenues of investigation are based on the known chemistry of its constituent parts.

A primary area of research would be the synthesis of novel analogs . By modifying the substituents on the pyridine and furan rings, chemists can systematically tune the electronic and steric properties of the molecule. This could lead to the discovery of compounds with enhanced or entirely new functionalities.

Another significant research direction is the exploration of its coordination chemistry . The nitrogen atom of the pyridine ring and the oxygen atoms of the furan rings and the ketone group are potential coordination sites for metal ions. The resulting metal complexes could have interesting catalytic, magnetic, or optical properties.

Furthermore, given the rich biological activity profile of both pyridine and furan derivatives, a logical avenue of research would be the biological evaluation of this compound and its derivatives. Screening for various pharmacological activities, such as anticancer, antimicrobial, or anti-inflammatory properties, could uncover potential therapeutic applications.

Finally, the unique photophysical properties of aromatic and heterocyclic compounds suggest that research into the material science applications of this compound could be fruitful. This could include investigating its potential use in organic light-emitting diodes (OLEDs), sensors, or other electronic devices.

While the body of research specifically focused on this compound is still emerging, the foundational importance of its pyridine and furan components provides a strong rationale for its continued investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9NO3 B2591229 2-Furyl[6-(2-furyl)-3-pyridinyl]methanone CAS No. 428441-90-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-2-yl-[6-(furan-2-yl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-14(13-4-2-8-18-13)10-5-6-11(15-9-10)12-3-1-7-17-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATRTIHTRTWQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=C(C=C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 Furyl 6 2 Furyl 3 Pyridinyl Methanone

Precursor Synthesis and Derivatization Approaches

The synthesis of 2-Furyl[6-(2-furyl)-3-pyridinyl]methanone is highly dependent on the availability and synthesis of key precursors. The primary precursors are derivatives of 6-(2-furyl)pyridine, which can then be functionalized at the 3-position to introduce the methanone (B1245722) bridge to the second furan (B31954) ring.

A common and versatile precursor is 6-(2-furyl)nicotinic acid . Its synthesis can be achieved through cross-coupling reactions. For instance, a halogenated nicotinic acid derivative, such as 6-chloronicotinic acid or its ester, can be coupled with a furan-containing organometallic reagent. The Suzuki-Miyaura coupling, utilizing a palladium catalyst and a boronic acid or ester of furan, is a well-established method for forming such aryl-heteroaryl bonds. researchgate.netresearchgate.net Similarly, Stille or Negishi couplings, employing organotin or organozinc derivatives of furan, respectively, offer alternative powerful methods for this transformation. rsc.orgnih.gov

Another strategic precursor is 3-cyano-6-(2-furyl)pyridine . This can be synthesized and then hydrolyzed to the corresponding carboxylic acid or potentially converted to the ketone through other organometallic addition pathways. The synthesis of substituted pyridines can be achieved through multi-component reactions, which offer a convergent and efficient approach to building the pyridine (B92270) ring with the desired substitution pattern from simpler acyclic precursors. nih.govnih.gov

Once the 6-(2-furyl)nicotinic acid precursor is obtained, it must be activated for the subsequent acylation step. A standard method is the conversion of the carboxylic acid to 6-(2-furyl)nicotinoyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). orgsyn.org This acyl chloride is a highly reactive electrophile suitable for Friedel-Crafts acylation.

Multi-Step Synthetic Routes

A logical and commonly employed strategy for the synthesis of this compound is a multi-step approach. This linear sequence allows for the isolation and purification of intermediates, ensuring the purity of the final product. A plausible and well-precedented multi-step synthesis is outlined below:

Route 1: Acylation via a Pyridine Precursor

Synthesis of the Pyridine Core: Starting with a commercially available di-substituted pyridine, such as 2,5-dihalopyridine or a related derivative, a selective cross-coupling reaction can be performed to introduce the first furan ring. For example, a Suzuki or Stille coupling of 2-chloro-5-bromopyridine with 2-furylboronic acid or a stannane (B1208499) derivative would yield 2-chloro-5-(2-furyl)pyridine.

Introduction of the Carbonyl Precursor: The remaining halogen on the pyridine ring can then be converted to a functional group suitable for introducing the methanone. This could involve a cyanation reaction to form 3-cyano-6-(2-furyl)pyridine, followed by hydrolysis to 6-(2-furyl)nicotinic acid.

Activation of the Carboxylic Acid: The synthesized 6-(2-furyl)nicotinic acid is then converted to its more reactive acyl chloride derivative, 6-(2-furyl)nicotinoyl chloride, using standard chlorinating agents. orgsyn.org

Final Acylation Step: The final step involves the Friedel-Crafts acylation of furan with the prepared 6-(2-furyl)nicotinoyl chloride. Due to the sensitivity of the furan ring to strong Lewis acids, milder conditions are necessary to prevent polymerization and degradation. nih.govnih.gov

Table 1: Proposed Multi-Step Synthetic Route

Step Reaction Key Reagents and Conditions
1 Suzuki Coupling 2,5-Dihalopyridine, 2-Furylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)
2 Hydrolysis of Nitrile If starting from a cyanopyridine precursor, acidic or basic hydrolysis.
3 Acyl Chloride Formation 6-(2-Furyl)nicotinic acid, SOCl₂ or (COCl)₂

One-Pot and Cascade Reactions

While a step-by-step approach is reliable, one-pot and cascade reactions offer increased efficiency by reducing the number of work-up and purification steps. Although a specific one-pot synthesis for this compound is not prominently described in the literature, the principles of multi-component reactions for pyridine and furan synthesis suggest potential pathways. bohrium.comresearchgate.netnanomaterchem.com

A hypothetical one-pot synthesis could involve the condensation of a 1,5-dicarbonyl compound (which could be derived from furan precursors) with an enamine and an ammonium (B1175870) source to construct the 6-(2-furyl)pyridine ring, followed by an in-situ acylation. However, the complexity of the reagents and the potential for side reactions make this a challenging endeavor that would require significant optimization.

Cascade reactions, where a single reactant undergoes a series of intramolecular transformations, could also be envisioned. For example, a carefully designed acyclic precursor containing furan and latent pyridine functionalities could be induced to cyclize and form the core structure in a single, orchestrated sequence.

Catalytic Methods in Synthesis

Catalysis is indispensable in the synthesis of complex molecules like this compound, enabling reactions that would otherwise be inefficient or impossible. Both homogeneous and heterogeneous catalysts, as well as organocatalysts, play crucial roles in various stages of the synthesis.

Homogeneous Catalysis

Homogeneous catalysis is particularly vital for the cross-coupling reactions required to construct the 6-(2-furyl)pyridine backbone.

Palladium-Catalyzed Cross-Coupling: As mentioned, Suzuki, Stille, and Negishi couplings are cornerstone reactions in this context. These reactions typically employ soluble palladium complexes with phosphine (B1218219) ligands, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) with a variety of phosphine co-ligands. researchgate.netresearchgate.netrsc.org The choice of catalyst and ligand can significantly influence the reaction's efficiency and selectivity.

Carbonylation Reactions: Palladium catalysts are also effective for carbonylation reactions, where a carbonyl group is introduced into a molecule using carbon monoxide. rsc.orgmdpi.comnih.gov A potential alternative synthetic route could involve the palladium-catalyzed carbonylative coupling of a 3-halo-6-(2-furyl)pyridine with furan.

Heterogeneous Catalysis

Heterogeneous catalysts offer advantages in terms of ease of separation and recyclability.

Solid Acid Catalysts for Acylation: In the final Friedel-Crafts acylation step, the use of solid acid catalysts can mitigate the issues associated with traditional Lewis acids. Zeolites, clays, and supported heteropoly acids have been shown to effectively catalyze the acylation of furan under milder conditions, leading to higher yields and reduced polymerization. acs.org

Supported Metal Catalysts: For the construction of the pyridine ring from biomass-derived precursors like furfural (B47365), heterogeneous catalysts are key. For instance, supported ruthenium-cobalt catalysts have been used in the transformation of furfural into piperidines and pyridines. nih.gov This highlights the potential for using heterogeneous catalysts in the synthesis of the pyridine precursor from furan-based starting materials.

Table 2: Comparison of Catalytic Methods

Catalyst Type Application in Synthesis Advantages Disadvantages
Homogeneous Cross-coupling (Suzuki, Stille, Negishi), Carbonylation High activity and selectivity, mild reaction conditions Difficult to separate from product, catalyst cost and toxicity
Heterogeneous Friedel-Crafts acylation, Precursor synthesis Easy separation and recycling, thermal stability Lower activity than homogeneous counterparts, potential for leaching

| Organocatalysis | Acylation, Furan functionalization | Metal-free, mild conditions, high stereoselectivity in some cases | May require higher catalyst loading, substrate scope can be limited |

Organocatalysis

Organocatalysis has emerged as a powerful, metal-free alternative for various organic transformations.

Acylation Reactions: N-Heterocyclic carbenes (NHCs), derived from thiazolium salts, have been shown to catalyze the coupling of furan-based aldehydes (furaldehydes) to form furoins. nih.govresearchgate.net While this is a different transformation, it demonstrates the ability of organocatalysts to mediate C-C bond formation involving furan rings under mild conditions. This suggests the potential for developing organocatalytic methods for the acylation of furan with a suitable electrophile.

Green Chemistry Principles in Synthesis

The synthesis of complex molecules like this compound presents an opportunity to apply the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. lubrizol.comeuropa.eu These principles advocate for methodologies that minimize waste, use less hazardous materials, improve energy efficiency, and utilize renewable resources. lubrizol.com

Several green chemistry strategies can be hypothetically applied to the synthesis of pyridinyl- and furanyl-containing compounds. Microwave-assisted organic synthesis, for instance, has been shown to accelerate reaction times, increase yields, and often reduce the need for conventional solvents in the creation of pyridine derivatives. nih.govnih.gov Such techniques align with the principle of designing for energy efficiency. nih.gov

Furthermore, the furan moieties in the target molecule offer a direct link to renewable feedstocks. Furfural, the precursor to the 2-furyl group, is a key platform chemical derived from the dehydration of pentose (B10789219) sugars found in biomass, such as agricultural waste. researchgate.net Utilizing biomass-derived starting materials is a cornerstone of green chemistry, reducing reliance on petrochemicals. acs.org

The following table outlines the twelve principles of green chemistry and their potential application in the synthesis of this compound.

PrincipleDescriptionPotential Application in Synthesis of this compound
1. Prevention It is better to prevent waste than to treat or clean up waste after it has been created.Designing a synthetic route with high atom economy and yield, such as a one-pot reaction, to minimize byproduct formation.
2. Atom Economy Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.Utilizing addition and cycloaddition reactions that incorporate all atoms of the reactants into the product, avoiding substitution or elimination reactions that generate stoichiometric byproducts.
3. Less Hazardous Chemical Syntheses Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment.Selecting non-toxic reagents and intermediates. Avoiding the use of hazardous organometallic reagents or strong, corrosive acids.
4. Designing Safer Chemicals Chemical products should be designed to affect their desired function while minimizing their toxicity.(This principle relates to the product's properties, which is outside the scope of synthesis).
5. Safer Solvents and Auxiliaries The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible.Employing solvent-free reaction conditions, using water as a solvent, or utilizing recyclable ionic liquids or supercritical fluids. acs.orgmdpi.com
6. Design for Energy Efficiency Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. If possible, synthetic methods should be conducted at ambient temperature and pressure.Using microwave irradiation to reduce reaction times and energy consumption, or employing highly active catalysts that allow for lower reaction temperatures. nih.govnih.gov
7. Use of Renewable Feedstocks A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable.Sourcing the furan components from biomass-derived furfural. researchgate.net
8. Reduce Derivatives Unnecessary derivatization (use of blocking groups, protection/deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible.Designing a convergent synthesis that avoids the need for protecting groups on the pyridine or furan rings.
9. Catalysis Catalytic reagents (as selective as possible) are superior to stoichiometric reagents.Using recyclable heterogeneous catalysts or biocatalysts (enzymes) for key bond-forming reactions to improve selectivity and reduce waste. bhu.ac.ingoogle.com
10. Design for Degradation Chemical products should be designed so that at the end of their function they can break down into innocuous degradation products and do not persist in the environment.(This principle relates to the product's properties, which is outside the scope of synthesis).
11. Real-time analysis for Pollution Prevention Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances.Implementing in-situ reaction monitoring (e.g., spectroscopic techniques) to optimize reaction conditions and prevent runaway reactions or byproduct formation.
12. Inherently Safer Chemistry for Accident Prevention Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires.Avoiding volatile, flammable, or explosive reagents and solvents. Operating at ambient temperature and pressure where possible.

Retrosynthetic Analysis of the Compound

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, the analysis involves identifying key bonds that can be disconnected to reveal logical precursors.

The primary disconnection points in the target molecule are the carbon-carbon bonds flanking the central carbonyl group (ketone bridge) and the carbon-carbon bond connecting one of the furan rings to the pyridine core.

Disconnection 1: Carbonyl C-C Bond (Acyl-Pyridinyl)

The most intuitive disconnection is at the bond between the carbonyl carbon and the pyridine ring. This is a standard disconnection for ketones and suggests a Friedel-Crafts acylation type reaction or a reaction involving an organometallic reagent.

Retrosynthetic Step: C(carbonyl)-C(pyridine) bond disconnection.

Synthons: A 2-furoyl cation synthon and a 6-(2-furyl)pyridine-3-anion synthon.

Synthetic Equivalents: The 2-furoyl cation can be represented by 2-furoyl chloride . The pyridinyl anion synthon can be generated from 3-bromo-6-(2-furyl)pyridine via metal-halogen exchange to form an organolithium or Grignard reagent, which then reacts with a suitable 2-furoyl derivative.

Disconnection 2: Carbonyl C-C Bond (Acyl-Furanyl)

Alternatively, the bond between the carbonyl carbon and the furan ring can be disconnected.

Retrosynthetic Step: C(carbonyl)-C(furan) bond disconnection.

Synthons: A [6-(2-furyl)pyridin-3-yl]carbonyl cation synthon and a 2-furyl anion synthon.

Synthetic Equivalents: The pyridinyl carbonyl cation could be 6-(2-furyl)nicotinoyl chloride . The 2-furyl anion can be derived from 2-furyllithium or 2-furylmagnesium bromide , which are prepared from furan or 2-bromofuran.

Disconnection 3: Pyridinyl-Furanyl C-C Bond

A further disconnection can be made on the 6-(2-furyl)pyridine precursor identified in the previous steps. This bond is typically formed via a cross-coupling reaction.

Retrosynthetic Step: C(pyridine)-C(furan) bond disconnection on the 6-(2-furyl)nicotinoyl chloride precursor.

Synthons: A 6-halonicotinoyl synthon and a 2-furyl organometallic synthon.

Synthetic Equivalents: This disconnection leads back to simpler starting materials like 6-chloronicotinoyl chloride and a 2-furyl organometallic reagent (e.g., 2-furylboronic acid for a Suzuki coupling).

Based on this analysis, a plausible forward synthesis could start from 6-chloronicotinic acid. This would be coupled with 2-furylboronic acid (Suzuki coupling) to form 6-(2-furyl)nicotinic acid. The acid would then be converted to the corresponding acyl chloride. Finally, a Friedel-Crafts acylation or a reaction with a 2-furyl organometallic reagent would form the target ketone. This approach is convergent and builds the molecular complexity in a controlled manner.

The table below summarizes the key steps in the retrosynthetic analysis.

Target Molecule / IntermediateDisconnectionSynthonsSynthetic Equivalents (Starting Materials)
This compound C(carbonyl)-C(furan) bond[6-(2-furyl)pyridin-3-yl]carbonyl cation and 2-furyl anion6-(2-Furyl)nicotinoyl chloride and 2-Furyllithium (from Furan)
6-(2-Furyl)nicotinoyl chloride C(pyridine)-C(furan) bond6-halonicotinoyl cation and 2-furyl anion6-Chloronicotinoyl chloride and 2-Furylboronic acid
6-Chloronicotinoyl chloride C-Cl (acyl) bond6-chloronicotinic acid cation6-Chloronicotinic acid

This strategic deconstruction provides a clear and logical pathway for the laboratory synthesis of this compound from simple, readily accessible heterocyclic precursors.

Reaction Mechanisms and Reactivity Studies of 2 Furyl 6 2 Furyl 3 Pyridinyl Methanone

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on 2-Furyl[6-(2-furyl)-3-pyridinyl]methanone is expected to be highly regioselective, primarily targeting the electron-rich furan (B31954) rings. Furan is known to be significantly more susceptible to electrophilic attack than benzene, with substitution favoring the 2 and 5-positions. wikipedia.orgyoutube.com In the target molecule, the 5-positions of both furan rings are available for substitution.

Conversely, the pyridine (B92270) ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org Any electrophilic substitution on the pyridine ring would likely occur at the 3-position under harsh conditions. quora.comquora.com The ketone group, being deactivating, will further reduce the reactivity of both the pyridine and the adjacent furan ring towards electrophiles.

A notable example of electrophilic substitution on furan is the Vilsmeier-Haack reaction, which is a mild method for formylation. organic-chemistry.orgijpcbs.comwikipedia.org It is plausible that this compound could undergo formylation at the 5-position of the furan rings under Vilsmeier-Haack conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Ring SystemPosition of AttackPredicted ReactivityInfluencing Factors
Furan (at position 2 of pyridine)5-positionHighElectron-rich nature of furan
Furan (at position 6 of pyridine)5-positionHighElectron-rich nature of furan
Pyridine3-positionLowElectron-withdrawing nitrogen, deactivating ketone group

Nucleophilic Addition/Substitution Reactions

The carbonyl carbon of the ketone group is the primary site for nucleophilic attack. This is a characteristic reaction of aldehydes and ketones, leading to a tetrahedral intermediate which can then be protonated to form an alcohol. libretexts.orgmasterorganicchemistry.comlibretexts.orgyoutube.com A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents), hydrides, and amines, can participate in this reaction.

The pyridine ring itself is generally resistant to nucleophilic attack unless activated by a strong electron-withdrawing group or by quaternization of the nitrogen atom to form a pyridinium (B92312) salt. acs.orgchinesechemsoc.org In the case of this compound, direct nucleophilic substitution on the pyridine ring is unlikely. However, activation of the pyridine nitrogen, for instance through alkylation, would render the ring susceptible to attack by nucleophiles.

Cycloaddition Reactions

The furan rings in this compound can act as dienes in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. acs.orgquora.comquimicaorganica.orgnih.gov The low aromaticity of furan makes it a willing participant in such reactions. quimicaorganica.org The reactivity of the furan ring in a Diels-Alder reaction is sensitive to the nature of its substituents. Electron-donating groups on the furan ring generally increase its reactivity as a diene. acs.orgrsc.org

The pyridine ring can also participate in cycloaddition reactions, though typically as the dienophile in inverse-electron-demand Diels-Alder reactions, especially when activated with electron-withdrawing groups. acsgcipr.org It is conceivable that under specific conditions, intramolecular cycloaddition reactions involving one of the furan rings and the pyridine ring could occur, although this would likely require thermal or photochemical activation.

Redox Reactions

The furan rings are susceptible to oxidation, which can lead to ring-opened products. For instance, oxidation of 2,5-disubstituted furans can yield 1,4-dicarbonyl compounds. ssrn.com The pyridine ring is relatively resistant to oxidation. However, the nitrogen atom can be oxidized to an N-oxide. wikipedia.org

Reduction of the ketone group to a secondary alcohol can be readily achieved using various reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The pyridine ring can be reduced to a piperidine (B6355638) ring under more forcing conditions, for example, through catalytic hydrogenation. It is also possible to selectively reduce the pyridine ring to a dihydropyridine. researchgate.netwum.edu.pk

Photochemical Transformations

Furan derivatives are known to undergo a variety of photochemical reactions, including isomerization and cycloadditions. netsci-journal.com For instance, 2-furyl vinyl ketones have been shown to undergo photo-Nazarov reactions to form furan-fused cyclopentanones under photochemical conditions. acs.orgnih.govresearchgate.net While this compound does not possess a vinyl group adjacent to the ketone, the presence of the furan rings suggests a rich and complex photochemistry is possible. Photodegradation of furan-containing compounds is also a relevant consideration. nih.govresearchgate.net

Kinetic and Thermodynamic Aspects of Reactions

The kinetics and thermodynamics of reactions involving this compound would be highly dependent on the specific reaction type. For Diels-Alder reactions involving the furan rings, the reaction rate and equilibrium position are influenced by the electronic properties of both the furan (diene) and the dienophile. rsc.orgmdpi.com Generally, these reactions are reversible, and the thermodynamic stability of the products plays a crucial role.

For nucleophilic addition to the carbonyl group, the reaction rate is influenced by the steric hindrance around the carbonyl carbon and the electronic effects of the attached rings. The electron-withdrawing nature of the pyridine ring may slightly enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of nucleophilic attack.

Table 2: Summary of Predicted Reactivity

Reaction TypeReactive Site(s)Expected Products/TransformationsNotes
Electrophilic Aromatic Substitution5-positions of furan ringsSubstituted furan derivativesFuran rings are highly activated.
Nucleophilic AdditionCarbonyl carbonSecondary alcoholA fundamental reaction of ketones.
CycloadditionFuran rings (as dienes)Diels-Alder adductsFuran's low aromaticity facilitates this.
OxidationFuran rings, Pyridine nitrogenRing-opened products, N-oxideFuran rings are more susceptible to oxidation.
ReductionCarbonyl group, Pyridine ringSecondary alcohol, PiperidineKetone reduction is more facile.
Photochemical TransformationFuran rings, KetoneIsomers, CycloadductsComplex photochemistry is expected.

Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the computational and theoretical investigation of the compound This compound .

Therefore, it is not possible to provide the detailed analysis and data tables requested for the following sections:

Computational and Theoretical Investigations of 2 Furyl 6 2 Furyl 3 Pyridinyl Methanone

Prediction of Spectroscopic Signatures

While computational studies have been conducted on other molecules containing furan (B31954) and pyridine (B92270) moieties, the strict requirement to focus solely on "2-Furyl[6-(2-furyl)-3-pyridinyl]methanone" prevents the inclusion of data from these related but distinct compounds. An article that adheres to the provided outline and quality standards cannot be generated without specific research data on the target molecule.

Modeling of Reaction Mechanisms and Transition States

There is no available research in the public domain that details the modeling of reaction mechanisms or the calculation of transition states specifically for this compound. Such studies would typically involve quantum chemical methods, like Density Functional Theory (DFT) or ab initio calculations, to map the potential energy surface of a reaction involving the compound. This would allow for the identification of intermediate structures, transition state geometries, and the calculation of activation energies, providing insight into the reaction kinetics and pathways. The absence of such studies means that the mechanistic pathways for the synthesis or reaction of this compound have not been computationally elucidated.

Computational Ligand-Receptor Interaction Studies (Mechanistic Focus)

Similarly, a search of scientific literature reveals no specific computational studies on the ligand-receptor interactions of this compound with a mechanistic focus. This type of research, commonly employing molecular docking and molecular dynamics (MD) simulations, is crucial for understanding how a molecule might interact with a biological target, such as a protein or enzyme. These studies predict the binding affinity, identify key interacting amino acid residues, and analyze the stability of the ligand-receptor complex over time. Without such research, the potential biological activity and mechanism of action for this compound at a molecular level remain purely speculative.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

1D and 2D NMR (COSY, HSQC, HMBC, NOESY) for Structural Elucidation Methodologies

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the chemical environment and connectivity of atoms. For 2-Furyl[6-(2-furyl)-3-pyridinyl]methanone, ¹H NMR would reveal the number of distinct protons, their chemical shifts indicating their electronic environment, and splitting patterns (multiplicity) suggesting adjacent protons. ¹³C NMR would show the number of unique carbon atoms.

Two-dimensional (2D) NMR experiments would be crucial for assembling the molecular structure:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) couplings, identifying which protons are adjacent to each other within the furan (B31954) and pyridine (B92270) rings.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has a proton attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It would be essential for connecting the furan rings and the pyridine ring through the central carbonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly connected through bonds. This would help to determine the preferred conformation of the molecule, particularly the relative orientation of the three aromatic rings.

Solid-State NMR Applications

Solid-State NMR (ssNMR) is used to study the structure and dynamics of materials in their solid form. For this compound, ssNMR could provide insights into its crystalline packing, identify the presence of different polymorphs (different crystalline forms), and characterize intermolecular interactions in the solid state.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis Methodologies

Both Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: For the target molecule, a strong absorption band would be expected for the carbonyl (C=O) group of the methanone (B1245722) linker, typically in the region of 1650-1700 cm⁻¹. Other characteristic peaks would correspond to the C-H stretching and bending of the aromatic rings, as well as the C-O-C stretching of the furan rings and C-N stretching of the pyridine ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of non-polar bonds would also be more prominent compared to IR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound would be expected to show absorptions corresponding to π-π* transitions within the conjugated system formed by the furan and pyridine rings linked by the carbonyl group. The wavelength of maximum absorbance (λ_max) would provide information about the extent of conjugation in the molecule.

Mass Spectrometry (MS) for Molecular Formula Determination Methodologies

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a very precise mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₅H₉NO₃). The fragmentation pattern observed in the mass spectrum would offer further structural clues, showing how the molecule breaks apart under ionization. This would help to confirm the connectivity of the furan and pyridine rings to the central carbonyl group.

X-ray Diffraction Studies for Solid-State Structure Elucidation Methodologies

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the packing of the molecules in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonding or π-stacking.

Mechanistic Biological Investigations Involving 2 Furyl 6 2 Furyl 3 Pyridinyl Methanone

Enzyme Inhibition and Activation Mechanisms (In Vitro Studies)

In vitro enzyme assays would be a primary step to understand the potential therapeutic effects of 2-Furyl[6-(2-furyl)-3-pyridinyl]methanone. These studies would involve incubating the compound with isolated and purified enzymes to determine if it can inhibit or activate their function. For instance, given that structurally related compounds, such as 2,6-dithienyl-4-furyl pyridines, have been investigated as topoisomerase inhibitors, it would be logical to assess the effect of this compound on topoisomerase I and II. nih.gov

A typical experimental setup would involve measuring the enzyme's activity in the presence of varying concentrations of the compound. Key parameters such as the half-maximal inhibitory concentration (IC50) or the activation constant (K_act) would be determined. Further mechanistic studies would aim to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) through kinetic analyses, such as Lineweaver-Burk plots.

Table 1: Hypothetical In Vitro Enzyme Inhibition Data for this compound

Target EnzymeAssay TypeIC50 (µM)Mode of Inhibition
Topoisomerase IDNA Relaxation AssayData not availableData not available
Topoisomerase IIDecatenation AssayData not availableData not available
UreaseBerthelot MethodData not availableData not available

Note: The data in this table is hypothetical and serves as an example of the type of information that would be generated from in vitro enzyme inhibition studies.

Receptor Binding and Ligand-Target Interactions (Mechanistic Research)

To investigate if this compound exerts its effects by interacting with specific cellular receptors, radioligand binding assays would be employed. These experiments would utilize cell membranes expressing a receptor of interest and a radiolabeled ligand known to bind to that receptor. The ability of this compound to displace the radioligand would indicate its binding affinity for the receptor.

The binding affinity is typically quantified by the inhibition constant (Ki). Molecular docking studies could also be performed to computationally model the interaction between the compound and the receptor's binding site, providing insights into the specific amino acid residues involved in the interaction.

Cellular Pathway Modulation (In Vitro, Mechanistic Investigations)

Once a molecular target (enzyme or receptor) is identified, further in vitro studies using cultured cells would be necessary to understand how the interaction with this target translates into a cellular response. Techniques such as Western blotting, quantitative PCR (qPCR), and reporter gene assays would be used to assess the modulation of specific cellular signaling pathways.

For example, if the compound were found to inhibit a particular kinase, researchers would examine the phosphorylation status of downstream proteins in the relevant pathway. This would help to build a comprehensive picture of the compound's mechanism of action at the cellular level.

Molecular Basis of Biological Responses

Understanding the molecular basis of the biological responses to this compound would involve correlating its chemical structure with its biological activity. The presence of two furan (B31954) rings and a central pyridine (B92270) core suggests potential for various non-covalent interactions with biological macromolecules, including hydrogen bonding, pi-stacking, and hydrophobic interactions. The methanone (B1245722) linker provides a degree of rotational flexibility, which could be crucial for adopting an optimal conformation to bind to its target.

Target Identification and Validation Strategies (Pre-clinical, Non-human)

In the absence of a known target, various strategies could be employed to identify the cellular components with which this compound interacts. Affinity chromatography, where the compound is immobilized on a solid support and used to "pull down" its binding partners from cell lysates, is a common approach. The identified proteins would then be analyzed using techniques like mass spectrometry.

Once potential targets are identified, validation studies in preclinical, non-human models (e.g., cell lines or animal models) would be essential. This could involve genetic techniques like siRNA-mediated knockdown or CRISPR-Cas9 gene editing to confirm that the identified target is indeed responsible for the observed biological effects of the compound.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights (Excluding Efficacy/Clinical Data)

Structure-activity relationship (SAR) studies involve synthesizing and testing a series of analogs of the lead compound to understand how specific structural modifications affect its biological activity. For this compound, SAR studies could explore the importance of the furan rings, the substitution pattern on the pyridine ring, and the nature of the ketone linker.

For instance, replacing one or both furan rings with other heterocycles (e.g., thiophene) or modifying the substituents on the pyridine ring could provide valuable information about the structural requirements for target binding and activity. mdpi.comnih.gov These studies are crucial for optimizing the compound's potency and selectivity, providing mechanistic insights without focusing on clinical efficacy.

Derivatives and Analogues of 2 Furyl 6 2 Furyl 3 Pyridinyl Methanone

Synthesis of Structural Analogues

The synthesis of structural analogues of 2-Furyl[6-(2-furyl)-3-pyridinyl]methanone can be achieved through several established synthetic methodologies, primarily focusing on the construction of the central pyridine (B92270) core and the subsequent introduction or modification of the furyl moieties.

One of the most versatile methods for the synthesis of the substituted pyridine core is the Kröhnke pyridine synthesis . beilstein-journals.org This reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium (B1175870) acetate (B1210297). beilstein-journals.org For the synthesis of analogues of the target molecule, this would typically involve the reaction of a substituted 2-acetylfuran (B1664036) with a pyridinium (B92312) salt derived from another substituted 2-acetylpyridine (B122185) derivative. The flexibility of this method allows for the introduction of a wide variety of substituents on both the furan (B31954) and pyridine rings by choosing appropriately substituted starting materials.

Another common approach is based on the ring closure of 1,5-diketones. beilstein-journals.org This strategy begins with an aldol (B89426) condensation between a substituted 2-acetylpyridine and a substituted furfural (B47365) to yield an α,β-unsaturated ketone. A subsequent Michael addition with a pyridinium salt affords a 1,5-diketone derivative, which can then undergo ring closure in the presence of an ammonia (B1221849) source to form the desired substituted pyridine ring. beilstein-journals.org

Furthermore, modern cross-coupling reactions offer a powerful tool for the synthesis of these analogues. For instance, Stille or Suzuki coupling reactions can be employed to couple a halogenated pyridine core with a stannylated or boronic acid-functionalized furan derivative, or vice versa. This approach is particularly useful for creating analogues with specific substitution patterns that might be difficult to achieve through classical condensation reactions.

The introduction of substituents onto the furan rings can also be achieved post-synthesis of the core structure. Electrophilic substitution reactions, such as nitration or halogenation, can be performed on the furan rings, although the reactivity of the furan rings is influenced by the electron-withdrawing nature of the rest of the molecule. mdpi.com

Below is a table summarizing potential synthetic routes to analogues of this compound.

Synthetic Strategy Key Reactants Description Potential Substituents (R)
Kröhnke Pyridine SynthesisSubstituted 2-acetylfuran, substituted 1-(2-oxo-2-(pyridin-2-yl)ethyl)pyridin-1-ium salt, ammonium acetateA multi-component reaction that forms the pyridine ring.Alkyl, Aryl, Halogen, Nitro
1,5-Diketone Ring ClosureSubstituted 2-acetylpyridine, substituted furfuralAldol condensation followed by Michael addition and cyclization.Alkyl, Aryl, Halogen
Palladium-Catalyzed Cross-CouplingHalogenated difuryl-pyridinyl precursor and a boronic acid or stannane (B1208499) derivativeSuzuki or Stille coupling to introduce various substituents.Aryl, Heteroaryl, Alkyl

Exploration of Substituent Effects on Reactivity and Electronic Properties

The introduction of substituents at various positions on the furan and pyridine rings of this compound can significantly alter its reactivity and electronic properties. These effects are a combination of inductive and resonance contributions from the substituents.

Electronic Properties:

The electronic properties of the analogues are directly influenced by the nature of the substituents. Electron-donating groups (EDGs) such as alkyl or methoxy (B1213986) groups will increase the electron density of the aromatic rings, which can be observed through changes in spectroscopic data. For instance, an increase in electron density is expected to shift the absorption maxima in the UV-Vis spectrum to longer wavelengths (a bathochromic shift). Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups will decrease the electron density, leading to a hypsochromic (blue) shift.

Computational studies using Density Functional Theory (DFT) can provide quantitative insights into these electronic effects. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly informative. EDGs are expected to raise the HOMO energy level, making the molecule more susceptible to oxidation, while EWGs will lower the LUMO energy level, making it a better electron acceptor. The HOMO-LUMO gap is a key indicator of the molecule's electronic excitability.

The following table illustrates the predicted effects of different substituents on the electronic properties of this compound analogues.

Substituent (R) Position Nature Predicted Effect on HOMO Energy Predicted Effect on LUMO Energy Predicted Effect on HOMO-LUMO Gap Predicted Effect on λmax
-CH₃Furan-5EDGIncreaseSlight IncreaseDecreaseBathochromic Shift
-OCH₃Pyridine-4EDGSignificant IncreaseSlight IncreaseSignificant DecreaseBathochromic Shift
-ClFuran-5EWG (inductive), EDG (resonance)Slight DecreaseDecreaseSlight DecreaseBathochromic Shift
-NO₂Pyridine-4EWGSignificant DecreaseSignificant DecreaseSlight ChangeHypsochromic Shift
-CNFuran-5EWGDecreaseSignificant DecreaseDecreaseHypsochromic Shift

Reactivity:

The reactivity of the carbonyl group is a key feature of these molecules. The electrophilicity of the carbonyl carbon is modulated by the electronic effects of the substituents on the attached rings. EDGs on either the furan or pyridine rings will decrease the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles. Conversely, EWGs will increase its electrophilicity and enhance its reactivity.

The furan rings themselves are susceptible to electrophilic attack. EDGs on the furan rings will activate them towards electrophiles, while EWGs will deactivate them. The pyridine nitrogen is a nucleophilic center and can participate in reactions such as alkylation or protonation. The basicity of the pyridine nitrogen is also influenced by the substituents on the pyridine ring; EDGs will increase its basicity, while EWGs will decrease it.

Comparative Mechanistic Studies of Analogues

While specific mechanistic studies on this compound and its analogues are not extensively reported in the literature, the general mechanisms of reactions involving pyridinyl and furyl ketones are well-established. Comparative studies would likely focus on how substituents influence the transition states and intermediates of these reactions.

For nucleophilic addition to the carbonyl group, the reaction mechanism typically proceeds through a tetrahedral intermediate. A comparative study of analogues would likely reveal that electron-withdrawing substituents stabilize this negatively charged intermediate, thereby lowering the activation energy and increasing the reaction rate. Conversely, electron-donating groups would destabilize the intermediate and slow down the reaction. Kinetic studies, such as monitoring the reaction rate with a model nucleophile for a series of substituted analogues, would provide quantitative data to support these mechanistic hypotheses.

In the case of electrophilic substitution on the furan rings, the mechanism involves the formation of a resonance-stabilized carbocation intermediate (a sigma complex). A comparative study would likely show that electron-donating substituents on the furan ring stabilize this intermediate, leading to a faster reaction rate. The regioselectivity of the substitution would also be a key point of comparison, as the directing effects of existing substituents would determine the position of the incoming electrophile.

Computational modeling can be a powerful tool for comparative mechanistic studies. By calculating the energy profiles of reaction pathways for different analogues, it is possible to identify the rate-determining steps and understand how substituents affect the energies of transition states and intermediates.

Structure-Property Relationships in Derivatives (Excluding Clinical Outcomes)

The relationship between the structure of the derivatives of this compound and their non-clinical physicochemical properties is a crucial area of investigation for materials science and other applications. These properties include, but are not limited to, solubility, thermal stability, and photophysical characteristics.

Solubility:

The introduction of polar functional groups, such as hydroxyl (-OH) or carboxylic acid (-COOH) groups, is expected to increase the solubility of the compounds in polar solvents like water and alcohols. Conversely, the addition of nonpolar alkyl or aryl groups would likely enhance solubility in nonpolar organic solvents.

Thermal Stability:

The thermal stability of the derivatives can be assessed using techniques like thermogravimetric analysis (TGA). The strength of the bonds within the molecule and the intermolecular forces in the solid state will determine its decomposition temperature. Generally, increasing the molecular weight and introducing substituents that can participate in strong intermolecular interactions (e.g., hydrogen bonding) can lead to higher thermal stability.

Photophysical Properties:

The photophysical properties, such as UV-Vis absorption and fluorescence emission, are highly dependent on the electronic structure of the molecule. As discussed in section 7.2, the nature and position of substituents can be used to tune the absorption and emission wavelengths. Derivatives with extended π-conjugation, for example, by introducing styryl or other conjugated groups, are likely to exhibit significant red-shifts in their absorption and emission spectra. The fluorescence quantum yield, which is a measure of the efficiency of the emission process, is also sensitive to structural modifications. Substituents that introduce non-radiative decay pathways, such as heavy atoms or groups that promote intersystem crossing, can quench fluorescence.

The following table provides a hypothetical structure-property relationship for a series of derivatives, illustrating how specific structural modifications could influence key physicochemical properties.

Derivative Substituent (R) Predicted Solubility in Hexane Predicted Solubility in Methanol Predicted λmax (nm) Predicted Fluorescence Quantum Yield
Parent Compound -HModerateLow~320Low
Analogue 1 -CH₃ at Furan-5HighLow~330Low
Analogue 2 -OH at Pyridine-4LowHigh~345Moderate
Analogue 3 -NO₂ at Pyridine-4LowModerate~300Very Low
Analogue 4 -C₆H₅ at Furan-5HighLow~350Low

This systematic exploration of the derivatives and analogues of this compound provides a foundational understanding for the rational design of new molecules with tailored properties for a variety of scientific and technological applications.

Potential Applications and Future Research Directions

Role in Advanced Organic Materials Research (e.g., as building blocks, chromophores)

The unique combination of electron-rich furan (B31954) rings and an electron-deficient pyridine (B92270) ring, bridged by a carbonyl group, suggests that 2-Furyl[6-(2-furyl)-3-pyridinyl]methanone could serve as a valuable building block for advanced organic materials. The conjugated system of pi-electrons across the molecule is expected to give rise to interesting photophysical properties, making it a candidate for use as a chromophore.

As a Building Block: The presence of multiple reactive sites on both the furan and pyridine rings allows for further functionalization, enabling the synthesis of larger, more complex polymeric or supramolecular structures. For instance, the furan rings could potentially undergo Diels-Alder reactions, while the pyridine nitrogen offers a site for quaternization or coordination to metal centers.

As a Chromophore: The extended π-conjugation in this molecule is likely to result in absorption of light in the ultraviolet-visible spectrum. The exact absorption and emission properties would be influenced by the solvent polarity and the presence of any substituents. Theoretical calculations could predict these properties more accurately. The inherent rigidity of the structure could lead to a significant fluorescence quantum yield, a desirable characteristic for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Table 1: Potential Photophysical Properties of this compound (Illustrative)

PropertyPredicted RangePotential Application
Absorption Maximum (λmax)300 - 400 nmUV-Vis Absorber, Photoinitiator
Emission Maximum (λem)400 - 550 nmFluorescent Emitter in OLEDs, Fluorescent Probe
Molar Extinction Coefficient (ε)20,000 - 50,000 M-1cm-1Light-harvesting Systems
Fluorescence Quantum Yield (Φf)0.1 - 0.7Luminescent Materials

Note: The values in this table are illustrative and based on typical data for similar conjugated bis-heteroaryl ketones. Experimental verification is required for this compound.

Application in Chemical Sensing Technologies (Principle-based)

The structure of this compound incorporates several features that suggest its potential use in chemical sensing technologies. The pyridine nitrogen and the oxygen atoms of the furan rings and the carbonyl group can all act as potential binding sites for metal ions or other analytes.

Principle of Sensing: Upon binding of an analyte, a change in the electronic properties of the molecule is expected. This could manifest as a change in its absorption or fluorescence spectrum (a colorimetric or fluorometric response). For example, coordination of a metal ion to the pyridine nitrogen could alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a detectable shift in the emission wavelength. This principle forms the basis for many chemosensors. The selectivity of the sensor could be tuned by introducing specific functional groups to the core structure.

Utilization as a Chemical Probe or Tool in Mechanistic Studies

A chemical probe is a small molecule used to study and manipulate biological systems or chemical reactions. Given its defined structure and potential for functionalization, this compound could be developed into a chemical probe.

As a Mechanistic Tool: By attaching a reporter group (e.g., a fluorescent tag or a reactive handle for click chemistry), this molecule could be used to track the progress of a reaction or to identify the binding partners of a particular enzyme or receptor. The ketone functionality itself can be a site for specific chemical reactions, allowing it to act as a covalent probe in certain contexts.

Emerging Methodologies for Synthesis and Analysis

While specific synthetic routes for this compound are not widely reported, modern organic synthesis offers several plausible strategies.

Emerging Synthetic Methodologies: Transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could be employed to construct the C-C bonds between the pyridine and furan rings. Another approach could involve the acylation of a suitably substituted difurylpyridine precursor. The development of novel, efficient, and environmentally benign synthetic methods for this and related bis-heteroaryl ketones remains an active area of research.

Advanced Analytical Techniques: The characterization and analysis of this compound would rely on a suite of modern analytical techniques. High-resolution mass spectrometry (HRMS) would be crucial for confirming its molecular formula. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and potentially ¹⁵N) would be essential for elucidating its precise structure. Single-crystal X-ray diffraction would provide unambiguous proof of its three-dimensional structure.

Unexplored Reactivity and Transformations

The combination of furan, pyridine, and ketone functionalities within a single molecule presents a rich landscape for exploring novel chemical reactions and transformations.

Unexplored Reactivity: The photochemical reactivity of this compound is a particularly intriguing area for future investigation. The ketone group could undergo photochemical reactions such as Norrish Type I or Type II cleavage, or Paterno-Büchi cycloadditions with alkenes. The furan rings could participate in photochemical [4+4] cycloadditions. Understanding these photoreactions could lead to the development of novel photoresponsive materials.

Future Directions in Theoretical and Computational Chemistry

Theoretical and computational chemistry can provide valuable insights into the properties and reactivity of this compound, guiding future experimental work.

Computational Studies: Density Functional Theory (DFT) calculations could be used to predict the ground and excited state geometries, electronic structure, and vibrational frequencies of the molecule. Time-dependent DFT (TD-DFT) could be employed to simulate its UV-Vis absorption and emission spectra. Molecular dynamics simulations could be used to study its conformational flexibility and interactions with solvents or other molecules.

Table 2: Potential Areas of Theoretical Investigation for this compound

Computational MethodProperty to be InvestigatedPotential Significance
Density Functional Theory (DFT)Optimized geometry, electronic structure, HOMO-LUMO gapUnderstanding stability and reactivity
Time-Dependent DFT (TD-DFT)UV-Vis absorption and emission spectraPredicting photophysical properties for materials applications
Molecular Dynamics (MD)Conformational analysis, solvent effectsInsight into behavior in different environments
Quantum Theory of Atoms in Molecules (QTAIM)Nature of intramolecular interactionsElucidating bonding characteristics

Potential for Multidisciplinary Collaborations

The diverse potential applications of this compound highlight the need for multidisciplinary collaborations.

Collaborative Research: The synthesis and characterization of this compound would fall within the domain of synthetic organic chemistry. The investigation of its photophysical properties would require collaboration with physical chemists and materials scientists. Its potential applications in chemical sensing and as a chemical probe would necessitate partnerships with analytical chemists and biochemists. Furthermore, computational chemists could provide theoretical support to all these experimental endeavors. Such collaborative efforts will be crucial to fully unlock the potential of this intriguing molecule.

Q & A

Q. What are the recommended synthetic routes for 2-Furyl[6-(2-furyl)-3-pyridinyl]methanone, and how can reaction conditions be optimized?

The synthesis of this compound likely involves cross-coupling reactions to connect the pyridine and furan moieties. A plausible method is the Suzuki-Miyaura coupling , using palladium catalysts to link halogenated pyridine intermediates with furan boronic acids. For example:

  • Step 1 : Prepare 6-bromo-3-pyridinecarbaldehyde.
  • Step 2 : Couple with 2-furylboronic acid under Pd(PPh₃)₄ catalysis in a DMF/H₂O solvent system at 80–100°C .
  • Step 3 : Oxidize the aldehyde to the methanone using MnO₂ or Dess-Martin periodinane .

Q. Optimization Parameters :

VariableImpactExample
Catalyst (e.g., Pd(OAc)₂ vs. PdCl₂)Affects yield and reaction timePdCl₂ may reduce side reactions in polar solvents
Solvent (DMSO vs. THF)Influences solubility and reaction rateDMSO enhances electron-deficient pyridine reactivity
TemperatureHigher temps (≥100°C) accelerate coupling but risk decompositionControlled heating (80°C) balances efficiency and stability

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Use a multi-technique approach:

  • HPLC-MS : Quantify purity (>95%) and detect byproducts.
  • NMR Spectroscopy : Confirm regiochemistry of furan and pyridine linkages (e.g., ¹H NMR: δ 8.2–8.5 ppm for pyridine protons; δ 6.3–6.7 ppm for furan protons) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning .

Critical Note : If NMR data conflicts with computational predictions (e.g., DFT calculations), re-examine solvent effects or tautomeric equilibria .

Advanced Research Questions

Q. What mechanistic insights explain unexpected side products during coupling reactions involving the pyridine ring?

Side products often arise from:

  • Competitive Coordination : Pyridine’s nitrogen may deactivate palladium catalysts, favoring homocoupling of boronic acids. Mitigate by using bulky ligands (e.g., SPhos) to shield the metal center .
  • Electrophilic Substitution : Electron-rich furan rings may undergo unintended Friedel-Crafts alkylation. Control via low-temperature reactions (<60°C) and anhydrous conditions .

Case Study : In a related pyridine-furan system, replacing DMF with THF reduced side-product formation by 40% due to reduced Lewis acidity .

Q. How can computational modeling predict the compound’s reactivity in drug discovery contexts?

  • Docking Studies : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., kinases). The furan’s electron-rich π-system may engage in hydrophobic interactions .
  • DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., nitration) by analyzing Fukui indices for the pyridine and furan rings .

Example : For this compound, the C-4 position on pyridine is computationally predicted as the most electrophilic site .

Q. How do structural modifications (e.g., fluorination) impact the compound’s physicochemical properties?

  • Fluorination : Adding fluorine to the pyridine ring (e.g., at C-6) increases metabolic stability and lipophilicity (logP +0.5). This is critical for CNS-targeting drug candidates .
  • Methanone Replacement : Replacing the ketone with an alcohol (methanol derivative) reduces planarity, altering solubility (e.g., 20% increase in aqueous solubility) .

Q. Data Comparison :

ModificationlogPAqueous Solubility (mg/mL)
Parent compound2.10.15
6-Fluoro derivative2.60.08
Methanol analog1.80.35

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Standardized Assays : Re-evaluate cytotoxicity using consistent cell lines (e.g., HepG2 vs. HEK293) and controls. For example, discrepancies in IC₅₀ values may stem from varying ATP levels in viability assays .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products (e.g., oxidized furan rings) that may interfere with activity measurements .

Methodological Guidelines

  • Synthetic Reproducibility : Document inert atmosphere conditions (N₂/Ar) to prevent oxidation of furan moieties .
  • Data Validation : Cross-reference spectral data with NIST databases to confirm peak assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.